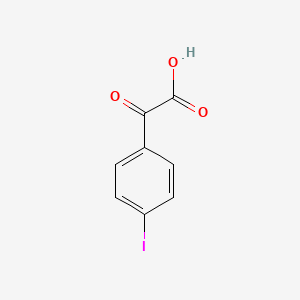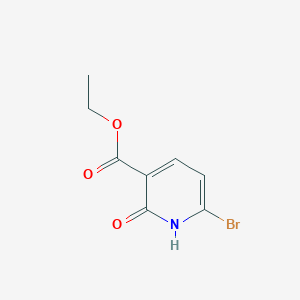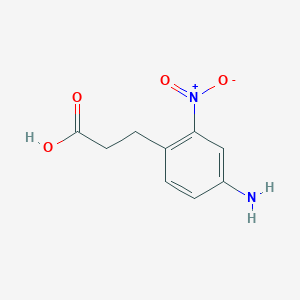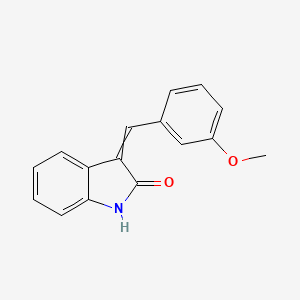
2-(4-Iodophenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-iodophenyl group. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Iodophenyl)-2-oxoacetic acid can be synthesized through various methods. One common method involves the reaction of 4-iodophenylacetic acid with an oxidizing agent. For instance, the oxidation of 4-iodophenylacetic acid using potassium permanganate in an acidic medium can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(4-iodophenyl)-2-hydroxyacetic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: 2-(4-Iodophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic acid: Similar structure but lacks the keto group.
4-Iodophenol: Contains a hydroxyl group instead of the acetic acid moiety.
2-Iodophenylacetic acid: Similar structure but with the iodine atom in a different position.
Uniqueness
2-(4-Iodophenyl)-2-oxoacetic acid is unique due to the presence of both the iodine atom and the keto group, which confer distinct reactivity and functional properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
79477-88-6 |
|---|---|
Molecular Formula |
C8H5IO3 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
InChI Key |
NJOIIFGIRJJRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)






![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)


